molecular formula C20H28F2N2 B5151422 1-cyclohexyl-2-(2,5-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine

1-cyclohexyl-2-(2,5-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No. B5151422
M. Wt: 334.4 g/mol
InChI Key: RBMDUBBCLOBBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-2-(2,5-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolopyrazines, which are known for their diverse biological activities. The aim of

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-(2,5-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in the body. For example, it has been reported to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory responses. In addition, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
1-cyclohexyl-2-(2,5-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine has been reported to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). This suggests that it may have potential as an anti-inflammatory agent. In addition, it has been reported to induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an anti-tumor agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-cyclohexyl-2-(2,5-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine in lab experiments is its diverse biological activities. This makes it a useful tool for studying various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-cyclohexyl-2-(2,5-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. In addition, there is a need for the development of new synthesis methods that can improve the yield and solubility of this compound. Finally, there is a need for the development of new derivatives of 1-cyclohexyl-2-(2,5-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine that can exhibit improved biological activities and pharmacokinetic properties.
Conclusion
In conclusion, 1-cyclohexyl-2-(2,5-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine is a compound with diverse biological activities that has potential applications in the field of medicine. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. Further studies are needed to fully understand its potential as a therapeutic agent and to develop new derivatives that can exhibit improved biological activities and pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-cyclohexyl-2-(2,5-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine involves the reaction of cyclohexanone, 2,5-difluorobenzylamine, and ethyl acetoacetate in the presence of a strong base such as sodium hydride. The reaction proceeds through a Michael addition followed by a cyclization reaction to form the desired compound. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

1-cyclohexyl-2-(2,5-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine has been studied extensively for its potential applications in the field of medicine. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been reported to have a positive effect on memory and learning in animal models. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

1-cyclohexyl-2-[(2,5-difluorophenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F2N2/c21-17-8-9-18(22)16(13-17)14-24-12-11-23-10-4-7-19(23)20(24)15-5-2-1-3-6-15/h8-9,13,15,19-20H,1-7,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMDUBBCLOBBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C3CCCN3CCN2CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-2-[(2,5-difluorophenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

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